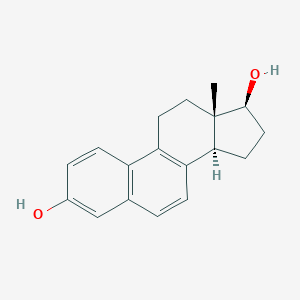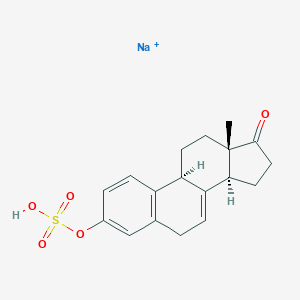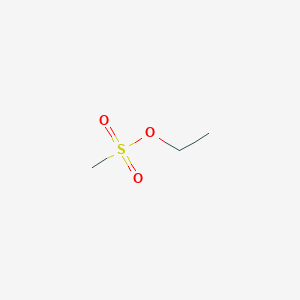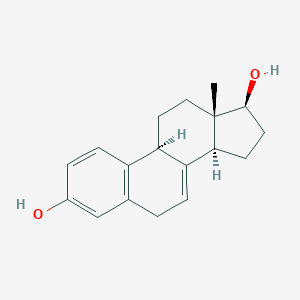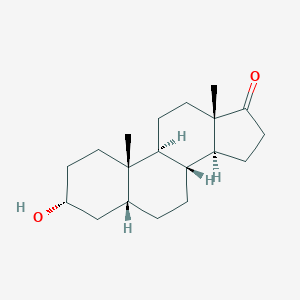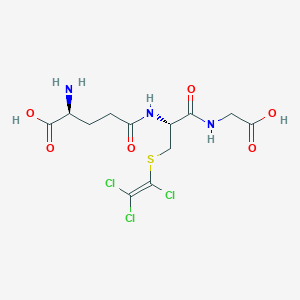
S-(1,2,2-Trichlorovinyl)glutathione
説明
“S-(1,2,2-Trichlorovinyl)glutathione” (TCVG) is a metabolite of tetrachloroethylene (PERC), a high-production volume chemical and environmental contaminant . TCVG is generated through the conjugation of PERC by glutathione-s-transferase . It is of special importance to human health due to its role in the toxicity attributed to PERC .
Synthesis Analysis
The synthesis of TCVG involves the conjugation of PERC by glutathione-s-transferase . This conjugation is subsequently metabolized to form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which may be further metabolized to N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC) or to electrophilic metabolites that are nephrotoxic and mutagenic .
Chemical Reactions Analysis
TCVG is a metabolite in the glutathione conjugation pathway of PERC . It is formed from the conjugation of PERC by glutathione-s-transferase . TCVG is then metabolized to form TCVC . TCVC can either be detoxified via N-acetyltransferases to NAcTCVC, bioactivated to 1,2,2-trichlorovinylthiol via cysteine conjugate β-lyase, or to TCVC sulfoxide via flavin-containing monoxygenase 3 and cytochrome P450s .
科学的研究の応用
S-(1,2,2-Trichlorovinyl)glutathione is formed during glutathione S-transferase mediated bioactivation of Perchlorethene. It is a crucial step in the formation of reactive intermediates in the kidney, suggesting a mechanism for renal toxicity. This process appears significantly less active in humans compared to rats, indicating differences in susceptibility to Per-induced nephrotoxicity and carcinogenicity (Dekant et al., 1998).
In studies involving tetrachloroethylene (PERC), it's been observed that the formation of S-(1,2,2-Trichlorovinyl)glutathione and its metabolites are essential for understanding PERC toxicity. Techniques like ultra-high-performance liquid chromatography have been developed for analyzing these metabolites in various tissues, providing insights into the toxicokinetics of PERC exposure (Luo et al., 2017).
Occupational exposure studies have shown the excretion of metabolites formed by glutathione conjugation of tetrachloroethene, including S-(1,2,2-Trichlorovinyl)glutathione, in humans. These findings suggest that humans also have the capability to biosynthesize nephrotoxic glutathione S-conjugates from tetrachloroethene, though at a lower capacity than rats, which may be relevant for assessing human health risks (Birner et al., 1996).
Research on haloalkene and haloalkane glutathione S-conjugates, including S-(1,2,2-Trichlorovinyl)glutathione, has highlighted their genotoxic potential in kidney cells. These studies provide evidence that parent haloalkenes like trichloroethylene and tetrachloroethylene may have genotoxic effects in the kidney, the target organ for both acute toxicity and carcinogenicity (Vamvakas et al., 1989).
Safety And Hazards
TCVG is a metabolite of PERC, which is a high-production volume chemical and environmental contaminant that is hazardous to human health . The metabolites of PERC, including TCVG, are of special importance due to their role in the toxicity attributed to PERC . Specifically, the metabolites may be nephrotoxic and mutagenic .
特性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(1,2,2-trichloroethenylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl3N3O6S/c13-9(14)10(15)25-4-6(11(22)17-3-8(20)21)18-7(19)2-1-5(16)12(23)24/h5-6H,1-4,16H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVLZGGEFXEFQB-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(1,2,2-Trichlorovinyl)glutathione | |
CAS RN |
111574-85-7 | |
| Record name | S-(1,2,2-Trichlorovinyl)glutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111574857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(1,2,2-TRICHLOROVINYL)GLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3MD472OVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



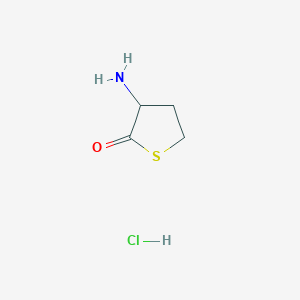
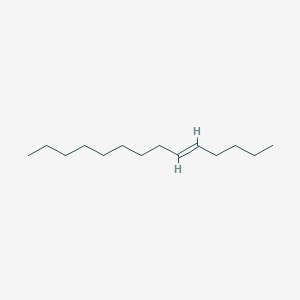
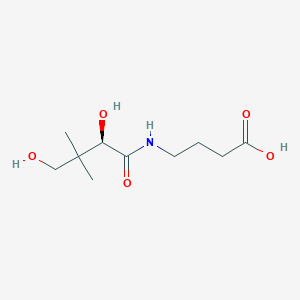
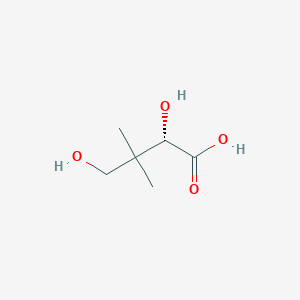
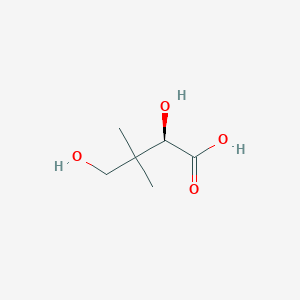
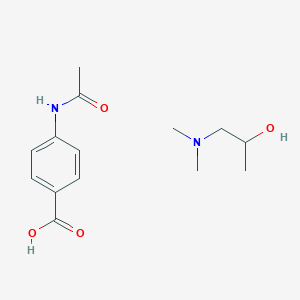
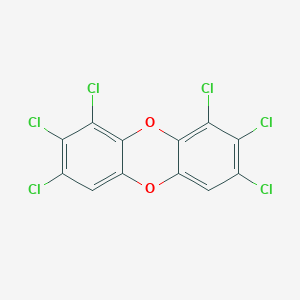
![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)

